N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide
Description
N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide is a synthetic compound featuring a pyrrolidinone core substituted with a 3,4-dimethylphenyl group at the 1-position and a 3,5-dimethoxybenzamide moiety at the 3-position. Its molecular formula is C₂₃H₂₆N₂O₄, with a molecular weight of 406.47 g/mol.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-5-6-17(7-14(13)2)23-12-16(10-20(23)24)22-21(25)15-8-18(26-3)11-19(9-15)27-4/h5-9,11,16H,10,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIURGGYTRNCUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide typically involves the reaction of 3,4-dimethylphenylamine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, forming the desired benzamide product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The 3,4-dimethylphenyl group on the pyrrolidinone ring distinguishes the target compound from analogs such as N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () and N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (). Key observations include:
- Electron-Donating vs. Electron-Withdrawing Groups : The methyl substituents in the target compound are electron-donating, whereas analogs with electron-withdrawing groups (e.g., fluorine or chlorine) in exhibited stronger photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM). This suggests that electron-withdrawing substituents may enhance PET-inhibiting activity by increasing electrophilicity at critical binding sites .
- Meta vs. Para Substitution : The 3,4-dimethylphenyl group (para-substituted methyl) contrasts with the 3,5-dimethylphenyl (meta-substituted) analogs in and . Meta-substituted derivatives often exhibit improved steric compatibility with enzyme active sites, as seen in the higher PET inhibition of N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide .
Structural and Crystallographic Differences
- Core Heterocycle Influence: The target compound’s pyrrolidinone ring introduces conformational rigidity compared to the naphthalene or trichloro-acetamide cores in analogs. This may alter binding kinetics and solubility. For example, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () crystallizes in a monoclinic system with distinct lattice parameters, whereas the target compound’s solid-state geometry remains unreported .
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Hypotheses
- PET Inhibition Potential: While the target compound’s PET inhibition is unreported, its structural similarity to N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () suggests possible activity in the 10–50 µM range. However, the electron-donating 3,4-dimethyl group may reduce efficacy compared to electron-withdrawing analogs .
- Synthetic Accessibility: Microwave-assisted synthesis (as in ) could be adapted for the target compound, though the pyrrolidinone ring may require additional optimization steps .
Biological Activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes:
- Pyrrolidinone ring : A five-membered lactam that contributes to the compound's biological activity.
- Dimethoxybenzamide moiety : Enhances lipophilicity and potential receptor interactions.
The molecular formula is , indicating the presence of two nitrogen atoms and three oxygen atoms, which are crucial for its pharmacological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of:
- Dopamine receptors (D2 and D3) : Involved in the regulation of mood and behavior.
- Serotonin receptors (5-HT1A and 5-HT2A) : Critical for mood regulation and anxiety response.
The compound's mechanism likely involves binding to these receptors, influencing their activity, which could lead to therapeutic effects in conditions like schizophrenia or depression.
Antipsychotic Activity
Recent studies have indicated that compounds similar to this compound exhibit atypical antipsychotic properties. For instance:
- Binding Affinity : It shows high affinity for dopamine D2 receptors while maintaining low affinity for serotonin 5-HT2C receptors, minimizing side effects such as extrapyramidal symptoms .
Antidepressant Properties
Research has also suggested potential antidepressant effects through modulation of serotonin pathways. Compounds with similar structures have demonstrated:
- Inhibition of serotonin reuptake : Leading to increased serotonin levels in the synaptic cleft, which is beneficial in treating major depressive disorders .
Study 1: Atypical Antipsychotic Properties
In a study evaluating various derivatives of pyrrolidinone compounds, this compound was shown to effectively inhibit apomorphine-induced climbing behavior in mice without causing extrapyramidal symptoms. This indicates its potential as an atypical antipsychotic agent .
| Compound | Target Receptors | Key Findings |
|---|---|---|
| Compound 22 | D2, 5-HT1A | High affinity; no extrapyramidal symptoms |
| This compound | D2, 5-HT2A | Potential antipsychotic activity |
Study 2: Serotonergic Activity
Another study focused on the structure-activity relationship (SAR) of similar compounds highlighted that modifications leading to increased selectivity for serotonin receptors could enhance antidepressant efficacy. The compound's ability to act as a partial agonist at certain serotonin receptors suggests a multimodal approach to treating mood disorders .
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound's lipophilicity may enhance absorption through biological membranes.
- Distribution : Likely distributed throughout body tissues due to its chemical structure.
- Metabolism : Expected to undergo hepatic metabolism.
- Excretion : Primarily through renal pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
